Ethoxzolamide, chemically known as 6-ethoxybenzothiazole-2-sulfonamide, is a heterocyclic sulfonamide compound. [] It belongs to a class of pharmacological agents known as carbonic anhydrase inhibitors (CAIs). [] In scientific research, Ethoxzolamide serves as a valuable tool for investigating various biological processes and systems due to its potent inhibitory action on carbonic anhydrase enzymes. [, , , ]
While specific synthesis methods are not extensively discussed within the provided literature, an analogue of Ethoxzolamide, 6-hydroxyethoxzolamide, was synthesized to improve corneal permeability while retaining carbonic anhydrase inhibitory activity. [] This involved modifying the chemical structure of Ethoxzolamide. A series of Ethoxzolamide analogues with benzene ring modifications were evaluated for solubility, pKa, partitioning, and permeability across rabbit corneas. []
A multi-technique approach combining X-ray powder diffraction (XRPD) data analysis with (13)C((15)N) solid-state Nuclear Magnetic Resonance (SS-NMR) and molecular modeling was employed to investigate the solid-state structure of Ethoxzolamide. [] The study aimed to determine the accuracy of this approach in distinguishing structural features and understanding the relationship between non-covalent interactions and supra-molecular architectures.
Mechanism of Action
Ethoxzolamide functions by inhibiting carbonic anhydrase (CA), an enzyme involved in the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+). [, , , , ] This inhibition disrupts various physiological processes, such as aqueous humor secretion in the eye, ion transport, and pH regulation. [, , , , ] It demonstrates a high binding affinity for CA, particularly isoenzymes CA I and CA II. [, , , ]
Ocular Pharmacology: Investigating the role of CA in aqueous humor secretion and intraocular pressure regulation, studying potential treatments for glaucoma, and evaluating corneal penetration of drug compounds. [, , , , ]
Respiratory Physiology: Assessing the contributions of CA to pulmonary gas exchange and studying the mechanisms of hypoxic pulmonary vasoconstriction. [, ]
Renal Physiology: Investigating ion transport mechanisms in renal tubules, including sodium, chloride, and bicarbonate transport. []
Cellular Physiology: Studying the role of CA in red blood cell physiology, particularly in regulating cell volume and pH. []
Plant Physiology: Investigating the role of CA in photosynthesis and inorganic carbon accumulation in plants like spinach and Chlamydomonas reinhardtii. [, ]
Microbiology: Exploring the potential of Ethoxzolamide as an antibacterial agent against pathogens like Helicobacter pylori, Mycobacterium tuberculosis, and Neisseria gonorrhoeae. [, , ]
Developing novel drug delivery systems to enhance its efficacy and bioavailability. [, ]
Investigating its potential therapeutic applications beyond its current uses. [, , ]
Exploring the structure-activity relationship of Ethoxzolamide analogues to design more potent and selective CA inhibitors. []
Related Compounds
Acetazolamide
Compound Description: Acetazolamide, like ethoxzolamide, is a sulfonamide and a potent carbonic anhydrase (CA) inhibitor. It is clinically used to treat various conditions, including glaucoma, epilepsy, and altitude sickness. Acetazolamide exerts its ocular hypotensive effect by inhibiting CA in the ciliary body, thereby decreasing the secretion of aqueous humor and reducing intraocular pressure [].
Relevance: Acetazolamide is structurally related to ethoxzolamide, sharing the sulfonamide group responsible for CA inhibition [, , , , , , , , ]. Studies have compared the efficacy of acetazolamide and ethoxzolamide in various contexts, including glaucoma treatment [, , , ], anticonvulsant activity [], and effects on inorganic carbon accumulation in Chlamydomonas reinhardtii []. While both compounds exhibit similar pharmacological profiles, some studies suggest that ethoxzolamide might be more potent [, , ].
Methazolamide
Compound Description: Methazolamide is another sulfonamide CA inhibitor used clinically to treat glaucoma. It reduces intraocular pressure by decreasing the production of aqueous humor [].
Relevance: Methazolamide shares a structural similarity with ethoxzolamide, both being sulfonamide derivatives and potent CA inhibitors [, , , , , , ]. Comparative studies have investigated their efficacy in various contexts, such as glaucoma treatment [, ] and effects on aqueous humor dynamics []. While both compounds demonstrate similar therapeutic effects, their potencies and pharmacokinetic profiles may differ [].
Benzolamide
Compound Description: Benzolamide is a sulfonamide and a potent CA inhibitor, known for its relatively low membrane permeability compared to other CA inhibitors like ethoxzolamide [, ].
Relevance: Structurally similar to ethoxzolamide, benzolamide also acts as a CA inhibitor, but its low cell membrane permeability distinguishes it from the highly permeable ethoxzolamide [, ]. This difference in permeability influences their respective pharmacological profiles and clinical applications.
Dorzolamide (MK-507)
Compound Description: Dorzolamide (originally designated as MK-507) is a topically administered CA inhibitor used in treating glaucoma. It acts by decreasing aqueous humor production [].
MK-927
Compound Description: MK-927 is a topically administered CA inhibitor designed for glaucoma treatment. Its mechanism of action involves reducing aqueous humor production to lower intraocular pressure [].
Relevance: Similar to ethoxzolamide, MK-927 is a CA inhibitor used in glaucoma management []. The research highlights the potential of topical CA inhibitors in effectively reducing intraocular pressure. Both compounds demonstrate the therapeutic potential of targeting CA for managing glaucoma.
6-Hydroxyethoxzolamide
Compound Description: This compound is a synthetic analogue of ethoxzolamide, designed to enhance corneal permeability while retaining CA inhibitory activity []. It was developed with the goal of improving the efficacy of topical glaucoma treatment.
Relevance: 6-Hydroxyethoxzolamide is structurally related to ethoxzolamide, and its development highlights the efforts in optimizing topical delivery of CA inhibitors for glaucoma treatment []. It demonstrates the importance of balancing corneal permeability and CA inhibitory activity for effective topical ocular therapy.
Sulfanilamide
Compound Description: Sulfanilamide is a sulfonamide with historical significance as the first synthetic antibacterial agent. While it shares the sulfonamide group with ethoxzolamide, its primary mechanism of action targets bacterial folic acid synthesis rather than CA [].
Relevance: The inclusion of sulfanilamide in the study comparing binding affinities of various sulfonamides to CA isoforms helps illustrate the structural basis for CA inhibition []. It highlights that while sharing the sulfonamide moiety, subtle structural variations can lead to different pharmacological targets and activities.
CF3SO2NH2
Compound Description: This compound, a simple sulfonamide derivative, is not a clinically used drug but was included in a study evaluating the binding kinetics of sulfonamides to different CA isoforms [].
Relevance: While not a drug itself, CF3SO2NH2 provides insights into the structure-activity relationship of sulfonamide-based CA inhibitors, including ethoxzolamide []. By examining the binding kinetics of various sulfonamides, researchers can gain a deeper understanding of the molecular interactions governing CA inhibition and potentially design more effective inhibitors.
Indisulam
Compound Description: Indisulam is a sulfonamide drug candidate with antitumor activity. Its mechanism of action is thought to involve inhibition of certain cyclin-dependent kinases, but it also displays potent inhibition of some CA isoforms [].
Relevance: The discovery of indisulam's potent inhibition of VchCA, a CA from the pathogenic bacterium Vibrio cholerae, suggests that CA inhibitors, like ethoxzolamide, might have broader antimicrobial applications beyond their traditional uses []. This finding highlights the potential of repurposing existing CA inhibitors for combating infectious diseases.
40 mg/L 1.55e-04 M SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER; PRACTICALLY INSOL IN WATER Water solubility = 40 mg/l @ 25 deg 6.88e-01 g/L >38.7 [ug/mL]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Erythromycylamine is a macrolide antibiotic and an active metabolite of dirithromycin. It is active against a variety of bacteria, including strains of S. pyogenes, S. pneumoniae, L. monocytogenes, and B. pertussis (MICs = 0.06-0.12, 0.06-0.12, 1-2, and 0.015-0.25 µg/ml, respectively). It is also active against 28 clinical isolates of M. avium complex (MAC) isolated from patients with AIDS (MICs = 4-16 µg/ml). Erythromycylamine inhibits polylysine and polyproline synthesis in a cell-free assay. Erythromycylamine is a macrolide antibiotic and an active metabolite of dirithromycin. It is active against a variety of bacteria, including strains of S. pyogenes, S. pneumoniae, L. monocytogenes, and B. pertussis. It is also active against 28 clinical isolates of M. avium complex (MAC) isolated from patients with AIDS. Erythromycylamine inhibits polylysine and polyproline synthesis in a cell-free assay.
Eslicarbazepine is an aromatic anticonvulsant similar to oxcarbazepine that is used in combination with other antiepileptic agents as therapy of partial onset seizures. Eslicarbazepine is associated with a low rate of transient serum enzyme elevations during therapy and has been implicated in rare instances of clinically apparent liver injury. Adjunctive Therapy for Adults with Partial-Onset Seizures
Eslicarbazepine acetate is a sodium channel blocker (IC50 = 138 nM in a radioligand binding assay). It inhibits sodium uptake in a dose-dependent manner in rat cortical synaptosomes at concentrations ranging from 30-300 μM. In vivo, oral and i.p. administration of eslicarbazepine acetate is protective against seizures induced by maximal electroshock (MES) in mice with ED50 values of 4.7 and 6.3 mg/kg, respectively, which are well below the median toxic dose (TD50) values of 358.7 and 78.6 mg/kg for oral and i.p. administration respectively. High-dose administration (30 mg/kg) of eslicarbazepine acetate prevents picrotoxin-induced seizures in rats. Low-dose administration (10 mg/kg) does not suppress picrotoxin-induced seizures, however, it reduces seizure number and duration. Formulations containing eslicarbazepine acetate have been used for the treatment of partial-onset seizures. Eslicarbazepine acetate is the acetate ester, with S configuration, of licarbazepine. An anticonvulsant, it is approved for use in Europe and the United States as an adjunctive therapy for epilepsy. It has a role as an anticonvulsant and a drug allergen. It is an acetate ester, a dibenzoazepine, a carboxamide and a member of ureas. It derives from a licarbazepine. Eslicarbazepine acetate (ESL) is an anticonvulsant medication approved for use in Europe, the United States and Canada as an adjunctive therapy for partial-onset seizures that are not adequately controlled with conventional therapy. Eslicarbazepine acetate is a prodrug that is rapidly converted to eslicarbazepine, the primary active metabolite in the body. Eslicarbazepine's mechanism of action is not well understood, but it is known that it does exert anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels, thus preventing their return to the activated state during which seizure activity can occur. Eslicarbazepine acetate is marketed as Aptiom in North America and Zebinix or Exalief in Europe. It is available in 200, 400, 600, or 800mg tablets that are taken once daily, with or without food. Eslicarbazepine acetate is associated with numerous side effects including dizziness, drowsiness, nausea, vomiting, diarrhea, headache, aphasia, lack of concentration, psychomotor retardation, speech disturbances, ataxia, depression and hyponatremia. It is recommended that patients taking eslicarbazepine acetate be monitored for suicidality.
Esmirtazapine, known by the standardized identifier SCH 900265, was under development by Organon to treat insomnia and vasomotor symptoms associated with menopause. Esmirtazapine is the (S)-(+)-enantiomer of mirtazapine and possesses similar overall pharmacology. This includes inverse agonist activity of H1 and 5-HT2 receptors and antagonism of α2-adrenergic receptors. Merck has terminated its internal clinical development program for esmirtazapine as of March 2010. A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.
Esmolol is a β1-adrenergic receptor (β1-AR) antagonist. It binds to β1-ARs (Kd = 100 nM in isolated cardiac myocytes) and is 34-fold selective for β1- over β2-ARs. Esmolol also inhibits L-type Ca2+ currents (ICa.L) and the fast Na+ current (INa) in rat cardiac myocytes (IC50s = 50 and 169 μM, respectively), which results in complete ventricular arrest at concentrations greater than or equal to 1 mM. Formulations containing esmolol have been used in the treatment of cardiac arrhythmias, postoperative hypertension, and acute ischemic heart disease, as well as to minimize myocardial contraction during cardiac surgery and attenuate the adrenergic response associated with tracheal intubation. Esmolol Hydrochloride is the hydrochloride salt form of esmolol, a short and rapid-acting beta adrenergic antagonist belonging to the class II anti-arrhythmic drugs and devoid of intrinsic sympathomimetic activity. Esmolol hydrochloride competitively blocks beta-1 adrenergic receptors in cardiac muscle and reduces the contractility and cardiac rate of heart muscle, thereby decreasing cardiac output and myocardial oxygen demands. This agent also decreases sympathetic output centrally and blocks renin secretion. At higher doses, esmolol hydrochloride also blocks beta-2 receptors located in bronchial and vascular smooth muscle, thereby leading to smooth muscle relaxation.
Short-acting cardioselective β1 receptor antagonist. Antiarrhythmic agent. Reversibly inhibits Na+ inward currents (IC50 = 74 μM). Shows antihypertensive effects in vivo. Orally active. Esmolol is a cardioselective beta-blocker used in parenteral forms in the treatment of arrhythmias and severe hypertension. Esmolol has not been linked to instances of clinically apparent drug induced liver injury. Esmolol, also known as brevibloc, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Esmolol is a drug which is used for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter in perioperative, postoperative, or other emergent circumstances where short term control of ventricular rate with a short-acting agent is desirable. also used in noncompensatory sinus tachycardia where the rapid heart rate requires specific intervention. Esmolol is considered to be a practically insoluble (in water) and relatively neutral molecule. Esmolol has been detected in multiple biofluids, such as urine and blood. Within the cell, esmolol is primarily located in the membrane (predicted from logP). In humans, esmolol is involved in the esmolol action pathway. Esmolol, commonly marketed under the trade name Brevibloc, is a cardioselective beta-1 receptor blocker. It has a rapid onset but short duration of action without causing significant intrinsic sympathomimetic or membrane stabilizing activities at recommended therapeutic doses. It works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions. Esmolol prevents the action of two naturally occurring substances: epinephrine and norepinephrine.
Esomeprazole is an inhibitor of the gastric H+/K+-ATPase and the (S) enantiomer of omeprazole. It reversibly inhibits the activity of the H+/K+-ATPase in an enzyme assay. Esomeprazole (30 mg/kg, s.c.) inhibits histamine-induced gastric acid secretion in rats. Formulations containing esomeprazole in complex with magnesium have been used as proton pump inhibitors (PPIs) in the treatment of gastroesophageal reflux disease (GERD), H. pylori eradication, and hypersecretory conditions, as well as in the prevention of non-steroidal anti-inflammatory drug-related gastric ulcer. Esomeprazole is the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell. Esomeprazole, also known as inexium paranova or alenia, belongs to the class of organic compounds known as sulfinylbenzimidazoles. These are polycyclic aromatic compounds containing a sulfinyl group attached at the position 2 of a benzimidazole moiety. Esomeprazole is a drug which is used for the treatment of acid-reflux disorders (gerd), peptic ulcer disease, h. pylori eradication, and prevention of gastroinetestinal bleeds with nsaid use. Esomeprazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, esomeprazole is primarily located in the membrane (predicted from logP). In humans, esomeprazole is involved in the esomeprazole metabolism pathway and the esomeprazole action pathway. Esomeprazole is a potentially toxic compound. Esomeprazole is a 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole that has S configuration at the sulfur atom. An inhibitor of gastric acid secretion, it is used (generally as its sodium or magnesium salt) for the treatment of gastro-oesophageal reflux disease, dyspepsia, peptic ulcer disease, and Zollinger-Ellison syndrome. It has a role as a histamine antagonist, an EC 3.6.3.10 (H(+)/K(+)-exchanging ATPase) inhibitor, an anti-ulcer drug and an EC 1.4.3.4 (monoamine oxidase) inhibitor. It is a conjugate acid of an esomeprazole(1-). It is an enantiomer of a (R)-omeprazole.